molecular formula C10H12BrNO B8455867 4-Bromo-2-tetrahydrofuran-2-yl-aniline

4-Bromo-2-tetrahydrofuran-2-yl-aniline

Cat. No.: B8455867
M. Wt: 242.11 g/mol
InChI Key: PGGAJIUOXRDUJQ-UHFFFAOYSA-N
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Description

4-Bromo-2-tetrahydrofuran-2-yl-aniline (C₁₀H₁₂BrNO) is a brominated aniline derivative featuring a tetrahydrofuran (THF) ring substituent at the 2-position of the aromatic amine.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-2-(oxolan-2-yl)aniline

InChI

InChI=1S/C10H12BrNO/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10H,1-2,5,12H2

InChI Key

PGGAJIUOXRDUJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent type and position significantly alter molecular weight, melting/boiling points, and solubility. Key comparisons are tabulated below:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Data Source
4-Bromo-2-fluoroaniline -Br (4), -F (2) C₆H₅BrFN 190.01 40–42 221
2-Bromo-4-fluoroaniline -Br (2), -F (4) C₆H₅BrFN 190.01 221
4-Bromo-2-(phenylmethyl)aniline -Br (4), -CH₂C₆H₅ (2) C₁₃H₁₂BrN 262.15
5-Bromo-4-iodo-2-methylaniline -Br (5), -I (4), -CH₃ (2) C₇H₇BrIN 328.95
4-Bromo-3-(trifluoromethyl)aniline -Br (4), -CF₃ (3) C₇H₅BrF₃N 240.02

Key Observations :

  • Halogenated Derivatives : Fluoro-substituted anilines (e.g., 4-Bromo-2-fluoroaniline) exhibit lower molecular weights and distinct melting points compared to bulkier substituents like phenylmethyl (-CH₂C₆H₅) .
  • Iodine and Methyl Groups : The addition of iodine and methyl groups (e.g., 5-Bromo-4-iodo-2-methylaniline) increases molecular weight substantially, impacting solubility and thermal stability .

Structural and Electronic Comparisons

  • Electronic Effects: The oxygen atom in THF provides weak electron-donating character via lone-pair conjugation, contrasting with electron-withdrawing groups like -CF₃ or -NO₂ in analogs such as 3,4-dimethyl-N-(4-nitrobenzylidene)aniline .

Research Findings and Methodological Insights

  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 (used in structural determination of analogs ) could resolve the THF ring's conformation and hydrogen-bonding interactions in 4-Bromo-2-tetrahydrofuran-2-yl-aniline.
  • Thermal Stability : Bromoanilines with aryl or bulky substituents (e.g., 4-Bromo-2-(phenylmethyl)aniline) exhibit higher decomposition temperatures compared to halogen-only derivatives .

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